molecular formula C10H13NO3 B1266707 3-Amino-4-propoxybenzoic acid CAS No. 59691-15-5

3-Amino-4-propoxybenzoic acid

Cat. No. B1266707
CAS RN: 59691-15-5
M. Wt: 195.21 g/mol
InChI Key: UZOZIVWRRZWJMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-amino-4-propoxybenzoic acid, like 3-amino-3-deoxyquinic acid, involves starting from precursors such as quinic acid. This process highlights the importance of these compounds in the biosynthesis of various antibiotics through the mC7N-units pathway (Müller, Floss, Yu, & Müller, 1998).

Molecular Structure Analysis

Vibrational spectroscopy studies, particularly focusing on 4-Aminobenzoic acid, provide insights into the molecular structure, showing the different protomers and isomeric forms. Such analysis is crucial for understanding the structural dynamics and potential reactivity of 3-amino-4-propoxybenzoic acid (Khuu, Yang, & Johnson, 2020).

Chemical Reactions and Properties

Research into compounds like 3-aminobenzoic acid elucidates the chemical reactions and properties relevant to 3-amino-4-propoxybenzoic acid. These studies reveal the mechanisms through which such compounds can undergo nitration, reduction, and other chemical transformations, serving as intermediates for dyes, medicines, and other industrial applications (Qun, 2010).

Physical Properties Analysis

The synthesis and study of similar compounds, such as poly(aniline-co-3-amino-4-hydroxybenzoic acid), help in understanding the physical properties like redox activity, which could be reflective of the behavior of 3-amino-4-propoxybenzoic acid under various conditions. This includes insights into the electrochemical properties and the influence of functional groups on the material's performance (Chen, Ding, Zhou, & Lu, 2013).

Chemical Properties Analysis

The microhydration and structural evolution studies of 4-aminobenzoic acid provide a foundational understanding of how 3-amino-4-propoxybenzoic acid might interact with water and other solvents, affecting its chemical properties and stability in various environments (Khuu, Stropoli, Greis, Yang, & Johnson, 2022).

Scientific Research Applications

Impurity Analysis in Pharmaceutical Preparations

3-Amino-4-propoxybenzoic acid has been identified as a process-related impurity in proparacaine hydrochloride, an ester-type local anesthetic used in ophthalmic operations. This discovery was made using a newly developed high-performance liquid chromatography (HPLC) method. The identification and structural confirmation of such impurities are crucial for the quality control of intermediate, raw material drugs, and their commercial products (Yang et al., 2020).

Novel Electrochemical Immunosensor Development

In the field of sensor technology, 4-aminobenzoic acid, a related compound, has been used to create novel nanocomposites for electrochemical immunosensors. These sensors are designed for sensitive detection of substances like aflatoxin B1, showcasing the potential of 3-Amino-4-propoxybenzoic acid derivatives in developing sensitive and specific detection tools in biochemistry and medical diagnostics (Shi et al., 2020).

Synthesis and Transformation Studies in Organic Chemistry

3-Amino-4-propoxybenzoic acid, due to its structure, is significant in organic chemistry, particularly in synthesis and transformation studies. It's used as an intermediate for various applications, including the manufacture of azo dyes and anti-inflammatory analgesic drugs (Qun, 2010).

Surface Modification in Electrochemistry

The compound and its related variants, like 4-aminobenzoic acid, have been utilized in electrochemistry for modifying surfaces like glassy carbon electrodes. This modification is essential for creating sensors and other devices requiring a specific surface chemistry for improved performance and sensitivity (Liu et al., 2000).

Enzymatic Research

In enzymology, derivatives of 3-Amino-4-propoxybenzoic acid have been studied for their role in enzymatic reactions. For instance, research on a specific meta-cleavage dioxygenase enzyme showcases the compound's relevance in understanding enzyme-substrate interactions and enzymatic mechanisms (Takenaka et al., 2002).

Safety And Hazards

The safety data sheet indicates that 3-Amino-4-propoxybenzoic acid is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-amino-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h3-4,6H,2,5,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOZIVWRRZWJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975090
Record name 3-Amino-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-propoxybenzoic acid

CAS RN

59691-15-5
Record name 3-Amino-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59691-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-propoxybenzoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-propoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.218
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-AMINO-4-PROPOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXZ30GH0HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Yang, J Zhao, Y Feng, Y Lei, D Liu, F Qin… - … of Pharmaceutical and …, 2020 - Elsevier
… Then on the basis of the knowledge of the synthetic route of proparacaine hydrochloride, we speculated that the five impurities were 3-amino-4-propoxybenzoic acid (Imp-A), ethyl 3-…
Number of citations: 4 www.sciencedirect.com
A Mahajan, A Coelho, R Pissurlenkar… - Journal of …, 2023 - academic.oup.com
… DP 2 (3-amino-4-propoxybenzoic acid) having exact mass of 196.09 gets formed due to hydrolysis of ester side chain present in PRP. Fragmentation of DP 2 forms two more fragments …
Number of citations: 4 academic.oup.com
DB Whigan - Analytical Profiles of Drug Substances, 1977 - Elsevier
Publisher Summary This chapter discusses the proparacaine hydrochloride. Proparacaine hydrochloride is 2-(diethylamino) ethyl 3-amino-4-propoxybenzoate monohydrochloride. …
Number of citations: 3 www.sciencedirect.com
World Health Organization - 2001 - apps.who.int
G World Health Organization (2001) This document is not a formal publication of the World Health Organization, and all rights are reserved by the Organization. The document may, …
Number of citations: 7 apps.who.int

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